molecular formula C21H23N5OS B2616082 5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine CAS No. 1251598-98-7

5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine

Cat. No.: B2616082
CAS No.: 1251598-98-7
M. Wt: 393.51
InChI Key: QLYGZDROULOXCW-UHFFFAOYSA-N
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Description

5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine is a complex organic compound that features a piperazine ring, a pyridine ring, and a thiazole ring

Scientific Research Applications

5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine has several applications in scientific research:

Mechanism of Action

Target of Action

The primary targets of 5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine are the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. By inhibiting these kinases, the compound can halt cell cycle progression and potentially inhibit the proliferation of cancer cells .

Mode of Action

5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine interacts with its targets, CDK4 and CDK6, by binding to their active sites. This prevents these kinases from phosphorylating their substrates, which are necessary for cell cycle progression . As a result, cells are unable to progress from the G1 phase to the S phase, leading to cell cycle arrest .

Biochemical Pathways

The compound affects the cell cycle regulation pathway. By inhibiting CDK4 and CDK6, it prevents the phosphorylation of the retinoblastoma protein (Rb), a key event in the G1 to S phase transition. This leads to the accumulation of cells in the G1 phase and the inhibition of DNA synthesis in the S phase . The downstream effect is the inhibition of cell proliferation, which could potentially lead to the suppression of tumor growth .

Result of Action

The molecular and cellular effects of 5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine’s action include the inhibition of CDK4 and CDK6 activity, the prevention of Rb phosphorylation, and the arrest of the cell cycle at the G1 phase . These effects could potentially lead to the inhibition of cell proliferation and the suppression of tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine is unique due to its combination of a piperazine ring, a pyridine ring, and a thiazole ring, which provides a distinct set of chemical and biological properties. Its ability to inhibit multiple enzymes and modulate various pathways makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

(4-amino-3-pyridin-2-yl-1,2-thiazol-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c1-14-6-5-8-17(15(14)2)25-10-12-26(13-11-25)21(27)20-18(22)19(24-28-20)16-7-3-4-9-23-16/h3-9H,10-13,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYGZDROULOXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C4=CC=CC=N4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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